6-Bromo-4-chlorocinnoline
Overview
Description
6-Bromo-4-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrClN2/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a density of 1.763g/cm3 . Its boiling point is 214.417ºC at 760 mmHg . The exact mass is 241.92500 .Scientific Research Applications
Synthesis and Structural Studies
Knorr Synthesis Adaptation
6-Bromo-4-chlorocinnoline has been utilized in the modification of the Knorr synthesis. This approach involves condensation between β-keto esters and bromoaniline, followed by the cyclization of the resultant anilides into quinolinones, demonstrating the compound's utility in heterocyclic chemistry (Wlodarczyk et al., 2011).
Crystal Structure Analysis
Research involving the synthesis of novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showed its crystalline structure in the triclinic system. This underlines the compound's significance in understanding molecular interactions and crystal packing, important in material science and pharmaceutical research (Ouerghi et al., 2021).
Synthesis of Derivatives
The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in PI3K/mTOR inhibitors, highlights the role of this compound derivatives in developing therapeutic agents (Lei et al., 2015).
Applications in Drug Synthesis and Evaluation
Antimicrobial Agent Synthesis
The compound has been used in synthesizing new quinoline-based 1,2,3-triazoles, demonstrating potent antimicrobial and antimalarial activities. This indicates its potential in developing new pharmaceuticals (Parthasaradhi et al., 2015).
Catalysis in Organic Synthesis
Research demonstrates the use of KAl(SO4)2·12H2O (Alum) for the one-pot three-component synthesis of various quinazolinone derivatives, including 6-Bromo-2-alkyl/arylquinazolin-4(3H)-ones. This highlights its role in catalyzing efficient organic synthesis processes (Mohammadi & Hossini, 2011).
Analytical Chemistry and Materials Science
Investigations in Coordination Chemistry
The compound was involved in a study exploring uranyl assembly in solid-state, combining coordination and supramolecular chemistry. This signifies its importance in nuclear chemistry and materials science (Carter & Cahill, 2015).
Halogenated Disinfection Byproducts Study
of halogenated disinfection byproducts in swimming pool water identified compounds like 2-bromo-6-chloro-4-nitrophenol. This research, involving derivatives of this compound, is crucial in understanding the environmental impact of chlorine-based disinfectants (Xiao et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
6-bromo-4-chlorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDQKOZUBTOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498709 | |
Record name | 6-Bromo-4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68211-15-4 | |
Record name | 6-Bromo-4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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